N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

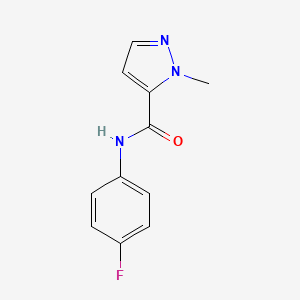

N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide featuring a methyl group at the 1-position of the pyrazole ring and a 4-fluorophenyl substituent on the amide nitrogen. Pyrazole carboxamides are of significant interest in medicinal chemistry due to their structural versatility and bioactivity, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeting applications .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBHSAWIJOMWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the pyrazole intermediate to form the desired product.

Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate amine or amide reagent under suitable conditions to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).

Major Products:

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted derivatives, such as halogenated or nucleophile-substituted products.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its potential as an anti-inflammatory agent. Various studies have demonstrated its efficacy in reducing inflammation and pain, particularly in models such as carrageenan-induced paw edema in rats. For instance, derivatives of pyrazole compounds have shown significant activity compared to standard drugs like diclofenac sodium .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For example, compounds derived from this scaffold have been tested against several cancer cell lines, including MCF7 and NCI-H460, showing IC50 values in the low micromolar range. One study reported a derivative with an IC50 of 0.39 µM against HCT116 cell lines, indicating potent anticancer activity .

Neuropharmacological Effects

this compound has also been evaluated for its neuropharmacological properties. It acts as a selective nonpeptide antagonist at the neurotensin receptor 1 (NTS1), with significant implications for pain management and antipsychotic therapies .

Agricultural Chemistry

Herbicides and Fungicides

This compound is utilized in the formulation of herbicides and fungicides due to its reactivity and stability. Its application in agricultural chemistry aims to provide effective pest control solutions while minimizing environmental impact. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various plant pathogens, making them valuable in crop protection strategies .

Material Science

Development of Advanced Materials

In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, which are crucial for various industrial applications .

Biochemical Studies

Enzyme Inhibition and Receptor Binding

The compound is frequently employed in biochemical studies to investigate enzyme inhibition mechanisms and receptor binding affinities. This research aids scientists in understanding biological pathways and developing new therapeutic agents . For example, studies on enzyme kinetics have highlighted the role of pyrazole derivatives in modulating enzyme activity, which is critical for drug design.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.39 |

| Compound B | NCI-H460 | 0.46 |

| Compound C | HCT116 | 0.28 |

Table 2: Anti-inflammatory Activity Comparison

| Compound | Model | Efficacy (%) |

|---|---|---|

| This compound | Carrageenan-induced edema | 75 |

| Diclofenac Sodium | Carrageenan-induced edema | 80 |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Structure : Differs by having fluorine atoms at both 2- and 4-positions of the phenyl ring.

- This compound’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

5-Chloro-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (LFP)

- Structure : Chlorine at pyrazole position 5 and a 4-fluorobenzyl group on the amide nitrogen.

- Impact : The chlorine atom introduces stronger electron-withdrawing effects than fluorine, which may stabilize the pyrazole ring but increase molecular weight. The benzyl group could enhance hydrophobic interactions in biological targets .

Heterocyclic Modifications

Thieno[2,3-c]pyrazole Derivatives

- Example: N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide.

- Structure : Incorporates a thiophene ring fused to the pyrazole and a trifluoromethyl group.

Bioisosteric Replacements and Pharmacological Analogs

AB-CHMFUPPYCA Isomers

- Structure : Features a cyclohexylmethyl group and a valine-derived substituent (e.g., 3,5-AB-CHMFUPPYCA).

- Impact: The cyclohexylmethyl group increases lipophilicity, enhancing blood-brain barrier penetration, making it a synthetic cannabinoid receptor agonist. In contrast, the target compound’s simpler 4-fluorophenyl group may limit CNS activity but improve solubility .

3-(4-Methoxyphenyl)-1-methyl-N-(2-pyridylmethyl)-1H-pyrazole-5-carboxamide

- Structure : Substitutes 4-fluorophenyl with 4-methoxyphenyl and adds a pyridylmethyl group.

- Impact : The methoxy group donates electrons, increasing solubility but reducing metabolic stability. The pyridyl group introduces basicity, altering pharmacokinetic profiles .

Data Tables: Comparative Analysis

Table 1. Substituent Effects on Pyrazole Carboxamides

Biological Activity

N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a fluorophenyl group and a carboxamide functional group, which are critical for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- In vitro Studies :

- A study reported that derivatives of pyrazole showed IC50 values ranging from 0.28 µM to 0.74 mg/mL against different cancer cell lines, indicating potent anticancer properties .

- The compound was evaluated for its effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cells, showing promising results comparable to established chemotherapeutics .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various models.

- Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- In vivo Studies :

| Compound | % Inhibition | Standard |

|---|---|---|

| Derivative A | 75% | Ibuprofen |

| Derivative B | 70% | Ibuprofen |

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives.

- In vitro Studies :

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Inflammatory Pathway Modulation : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins .

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

- Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated that modifications in the structure led to enhanced anticancer activity against multiple cell lines, with some derivatives achieving IC50 values lower than those of standard treatments .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant efficacy in reducing edema and pain responses .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key reactions:

Reagents and Conditions

-

Amidation : HATU-mediated coupling in DMF/DMSO with DMAP as a catalyst.

-

Substitution : Fluorobenzene derivatives in the presence of K₂CO₃ or Cs₂CO₃ .

-

Hydrolysis : Aqueous HCl (acidic) or NaOH (basic) at elevated temperatures .

FT-IR Analysis

| Functional Group | Vibration Band (cm⁻¹) |

|---|---|

| NH₂ (amide) | ~3211–3475 |

| C=O (amide) | ~1681 |

| C–F | ~1224 |

| C=N (pyrazole) | ~1593 |

Data adapted from pyrazole derivatives with similar structures .

NMR Spectroscopy

| Proton Signal | Chemical Shift (δ, ppm) |

|---|---|

| Ar–H (fluorophenyl) | 7.11–7.85 (multiplet) |

| NH₂ (amide) | 6.50–7.95 (broad singlet) |

| Methyl (CH₃) | 3.03–3.75 (multiplet) |

Data inferred from related pyrazole derivatives .

Research Findings

-

Pharmacokinetics : Related pyrazole derivatives exhibit low intrinsic clearance in liver microsomes, indicating stability in vivo .

-

Therapeutic Potential : Pyrazole-carboxamides are explored as kinase inhibitors (e.g., MET kinase) , though specific data for this compound is limited.

-

Structural Optimization : Fluorine substitution enhances lipophilicity and binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and what are their respective yields and limitations?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent coupling with 4-fluoroaniline using carbodiimide-based reagents (e.g., DCC/DMAP) achieves the carboxamide moiety.

- Yields : Typical yields range from 60–75% for the cyclocondensation step and 50–65% for the coupling reaction, depending on purification methods .

- Limitations : Low solubility of intermediates in aqueous systems may necessitate polar aprotic solvents (e.g., DMF), complicating purification .

Q. How can researchers address solubility challenges of this compound in aqueous systems for in vitro assays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility without cytotoxicity .

- Derivatize the carboxamide group with hydrophilic substituents (e.g., polyethylene glycol) to improve bioavailability .

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 25–30 |

| Ethanol | 5–10 |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Key Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., 4-fluorophenyl δ ~7.2 ppm; pyrazole C=O δ ~165 ppm) .

- IR : Carboxamide C=O stretch at ~1680 cm and N-H bend at ~1550 cm .

- XRD : Resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the interaction between this compound and target enzymes?

- Approach :

- Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases). Parameterize the fluorine atom’s electronegativity and pyrazole ring’s π-π stacking potential .

- Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (e.g., K values) .

Q. What crystallography strategies are optimal for resolving structural ambiguities in pyrazole carboxamide derivatives?

- Protocol :

- Employ high-resolution XRD (≤1.0 Å) with SHELXL for refinement. Use twin refinement algorithms for crystals with rotational disorder .

- Address hydrogen atom positions via Hirshfeld surface analysis to validate intermolecular interactions .

- Example : SHELXPRO successfully resolved torsional angles in ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate, a structural analog .

Q. How should researchers analyze contradictory bioactivity data across different cell lines?

- Framework :

- Compare IC values in diverse cell models (e.g., HEK293 vs. HeLa) to assess cell-type-specific uptake or metabolic stability .

- Quantify protein binding via LC-MS to identify off-target interactions (e.g., serum albumin sequestration) .

Q. What are the key considerations in designing SAR studies for this compound’s derivatives?

- Guidelines :

- Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF) to enhance target affinity .

- Side Chain Engineering : Introduce methyl or cyclopentyl groups at the pyrazole N1 position to optimize steric bulk and solubility .

- SAR Table :

| Derivative | Bioactivity (IC, nM) | Solubility (µM) |

|---|---|---|

| Parent Compound | 150 | 25 |

| N1-Cyclopentyl Analog | 85 | 40 |

| 4-Trifluoromethylphenyl | 45 | 15 |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.